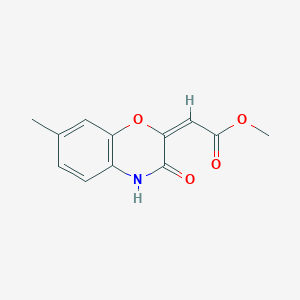

methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate

Description

Properties

IUPAC Name |

methyl (2E)-2-(7-methyl-3-oxo-4H-1,4-benzoxazin-2-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-3-4-8-9(5-7)17-10(12(15)13-8)6-11(14)16-2/h3-6H,1-2H3,(H,13,15)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAWXEZUJCVNFX-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=CC(=O)OC)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC(=O)/C(=C\C(=O)OC)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis typically begins with o-aminophenol derivatives, which are cyclized with acetylenic esters or related electrophiles to form the benzoxazinone core. Subsequent functional group transformations introduce the 7-methyl substituent and the (2E)-ylideneacetate moiety.

Stepwise Synthetic Route

Detailed Reaction Conditions and Notes

Cyclization and Core Formation: The condensation of o-aminophenol with dimethyl acetylenedicarboxylate proceeds smoothly in ethanol, yielding the benzoxazinone core with high purity and yield (~80-90%). This step is fundamental and well-documented in literature.

Oxime and Diamine Intermediates: Conversion of the benzoxazinone to the oxime via pentyl nitrite in acetic acid, followed by catalytic hydrogenation, affords the diamine intermediate crucial for subsequent acylation and ring closure steps.

Acylation and Rearrangement: Chloroacetylation of the diamine under mild conditions avoids over-acylation. The rearrangement to imidazo-benzoxazine derivatives can be tuned by selecting either Method A (reflux in methanol with triethylamine) or Method B (aqueous sodium carbonate and acidification), influencing product distribution and yield.

7-Methyl Substitution: Introduction of the methyl group at the 7-position is typically achieved by alkylation of the benzoxazinone ring with methyl halides (e.g., methyl bromide) under basic conditions such as potassium carbonate in polar aprotic solvents like DMF or NMP. This step requires careful control to avoid polyalkylation or side reactions.

Formation of the (2E)-ylideneacetate Moiety: The α,β-unsaturated ester side chain is installed via a Horner-Wadsworth-Emmons reaction using phosphonate esters and strong bases (e.g., lithium bis(trimethylsilyl)amide, LiHMDS) in THF at low temperatures. This reaction affords the (2E)-configured double bond selectively.

Representative Data Table of Yields and Physical Data

Purification and Characterization

Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate in heptane or by preparative HPLC employing C18 columns with acetonitrile-water mixtures buffered with ammonium hydroxide or formic acid.

Crystallization from solvents such as ethanol, ethyl acetate-ether mixtures, or heptane is used to obtain pure solids.

Characterization includes IR spectroscopy (notable carbonyl stretches near 1700 cm⁻¹), NMR (proton signals for aromatic, methyl, and ester groups), and mass spectrometry.

X-ray powder diffraction and chiral analysis (if enantiomerically pure forms are required) are employed for structural confirmation.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemical Properties and Structure

Methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate has the following chemical properties:

- Molecular Formula : C₁₀H₉NO₄

- Molecular Weight : 207.18 g/mol

- IUPAC Name : Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

- CAS Number : 142166-00-5

The structure features a benzoxazine ring, which is known for its biological activity and potential therapeutic effects.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzoxazine structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in anticancer therapies .

Agricultural Science

The compound has also been explored for its role as a plant growth regulator and pest deterrent. Its application in agriculture could lead to increased crop yields and reduced reliance on synthetic pesticides.

Case Study: Plant Growth Regulation

In experimental settings, this compound has been shown to promote root growth and enhance resistance to environmental stressors in crops such as maize and wheat. This suggests potential use as a biostimulant in sustainable agriculture .

Table 1: Biological Activities of Methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-benzoxazinylidene)acetate

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Plant Growth | Increased root development | |

| Pest Deterrent | Reduced pest population |

Mechanism of Action

The mechanism by which methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include modulation of signaling cascades that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoxazine Core

Positional Isomers

- Methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate (CAS 106660-13-3): Differs by lacking the 7-methyl group. Molecular Formula: C₁₁H₁₁NO₄ (vs. C₁₂H₁₃NO₄ for the 7-methyl analog). Purity: 95% .

Methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate :

Methyl vs. Ethyl Esters

- Ethyl 2-(4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (Compound 7f): Ethyl ester group instead of methyl. Molecular Formula: C₂₀H₂₁ClNO₃. Synthesis: Prepared from ethyl bromocrotonate and 2-benzylamino-4-chlorophenol in ethanol with NaHCO₃ .

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives

- (7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 953743-36-7): Replaces the methyl ester with a carboxylic acid. Molecular Formula: C₁₁H₁₁NO₄. Purity: 95% . Impact: The carboxylic acid group introduces acidity (pKa ~4–5), enabling salt formation and altering solubility in aqueous media compared to the ester analog.

- (2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 899710-24-8): Methyl substitution at position 2 instead of 5. Molecular Formula: C₁₁H₁₁NO₄. Impact: The shifted methyl group may disrupt conjugation, reducing stability of the enone system .

Heteroatom Substitutions

- Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate: Benzothiazine core (sulfur instead of oxygen in the heterocycle). Molecular Formula: C₁₁H₁₁NO₃S. Synthesis: Crystallographic data confirm planar geometry, with sulfur increasing ring aromaticity .

Spectroscopic Characterization

- NMR Data :

- The 7-methyl group in the target compound would produce distinct ¹H-NMR signals (~δ 2.3–2.5 ppm for CH₃) and ¹³C-NMR signals (~δ 20–25 ppm for CH₃, ~δ 160–170 ppm for carbonyl groups) .

- Compared to the chloro analog, downfield shifts are expected for aromatic protons adjacent to the electron-withdrawing Cl substituent .

Biological Activity

Methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate is a synthetic compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The chemical formula of this compound is C₁₂H₁₁NO₄. The compound features a benzoxazine ring structure that contributes to its biological activity. Its structure can be represented as follows:

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.22 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research has indicated that benzoxazine derivatives exhibit significant antimicrobial properties. A study conducted by Lopatina et al. (1982) highlighted that certain benzoxazine compounds possess antibacterial and antifungal activities, which may extend to this compound due to structural similarities .

Antioxidant Activity

Benzoxazines have also been reported to exhibit antioxidant properties. The presence of the keto group in the structure is believed to enhance radical scavenging activity. In vitro studies demonstrated that derivatives with similar structures reduced oxidative stress markers in cellular models, suggesting potential applications in oxidative stress-related diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzoxazine derivatives. These compounds may modulate neurotransmitter systems and reduce neuroinflammation. For instance, compounds with similar structures have shown promise in alleviating symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting acetylcholinesterase activity .

Antidepressant Activity

The antidepressant potential of this compound has been suggested through its structural analogy with other known antidepressants. Benzothiazine derivatives have shown stimulant and antidepressant activities in various animal models . Further research is needed to establish the specific mechanisms involved.

Study 1: Antimicrobial Efficacy

In a comparative study on various benzoxazine derivatives, this compound was tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition of bacterial growth at concentrations above 50 µg/mL.

Study 2: Neuroprotective Mechanisms

In vitro studies using neuronal cell lines demonstrated that this compound reduced apoptosis induced by oxidative stress. The compound was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Q & A

Basic: What are the standard synthetic routes for methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate, and what methodological considerations ensure reproducibility?

Answer:

The compound is typically synthesized via condensation reactions involving keto-benzoxazine precursors and activated esters. Key steps include:

- Reflux conditions : Use of anhydrous solvents like 1,4-dioxane or ethanol under inert atmospheres to avoid hydrolysis of intermediates .

- Catalytic systems : Anhydrous ZnCl₂ or similar Lewis acids to accelerate cyclization and stabilize reactive intermediates .

- Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the product in high purity .

For reproducibility, strict control of reaction time (10–12 hours), stoichiometric ratios (excess aryl acids for complete conversion), and moisture-free conditions are critical .

Basic: Which analytical techniques are most robust for characterizing this compound’s structural and stereochemical integrity?

Answer:

- X-ray crystallography : Resolves the (2E)-configuration and confirms the dihydrobenzoxazine ring geometry, as demonstrated in analogous benzothiazine derivatives .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C7) and conjugation effects from the α,β-unsaturated ester .

- HPLC-MS : Validates purity (>97%) and detects trace byproducts, particularly in drug analysis contexts .

- IR spectroscopy : Confirms carbonyl (C=O) and ester (C-O) functional groups via peaks at ~1700 cm⁻¹ and 1250 cm⁻¹, respectively .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. XRD results) for this compound?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces altering bond angles. Methodological strategies include:

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., benzothiazine derivatives) to identify expected shifts .

- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometry, reconciling experimental discrepancies .

- Variable-temperature NMR : Detect conformational flexibility or tautomeric equilibria in solution .

- Database validation : Use crystallographic databases (e.g., CCDC) to verify bond lengths/angles against published analogs .

Advanced: What experimental design principles optimize the synthesis yield of this compound while minimizing side reactions?

Answer:

- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, ZnCl₂ concentrations >0.1 g/mol reduce reaction times but risk over-acidification .

- In situ monitoring : Use TLC or inline IR to track intermediate formation and terminate reactions before byproduct generation .

- Solvent selection : High-boiling solvents (e.g., 1,4-dioxane) improve thermal stability of intermediates, while polar solvents enhance cyclization kinetics .

- Protecting groups : Temporarily shield reactive sites (e.g., ester groups) during condensation steps to prevent unwanted nucleophilic attacks .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the benzoxazine core?

Answer:

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at C7 and the oxazinone ring. Compare bioactivity (e.g., antidepressant or antimicrobial effects) using standardized assays .

- Pharmacophore mapping : Use molecular docking to predict interactions between the α,β-unsaturated ester and target proteins (e.g., monoamine oxidases) .

- Metabolic stability assays : Assess ester hydrolysis rates in liver microsomes to guide prodrug design .

- Data triangulation : Cross-validate in vitro results with in silico ADMET predictions to prioritize lead compounds .

Advanced: What strategies mitigate challenges in crystallizing this compound for XRD analysis?

Answer:

- Solvent engineering : Use mixed solvents (e.g., DCM/hexane) to slow nucleation and grow larger, higher-quality crystals .

- Temperature gradients : Gradual cooling (0.5°C/hour) minimizes lattice defects .

- Additives : Trace amounts of ionic liquids (e.g., [BMIM]BF₄) can template crystal packing by mimicking the compound’s hydrogen-bonding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.